Dibenz(a,h)anthracen-1-ol

PAH metabolism regioselectivity cytochrome P450

Dibenz(a,h)anthracen-1-ol (CAS 4615-77-4), also named naphtho[1,2-b]phenanthren-1-ol, is a monohydroxylated derivative of the five-ring polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene (DBA). It belongs to a family of seven regioisomeric phenols of DBA, each formed via microsomal oxidation of the parent hydrocarbon.

Molecular Formula C22H14O
Molecular Weight 294.3 g/mol
CAS No. 4615-77-4
Cat. No. B14170481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenz(a,h)anthracen-1-ol
CAS4615-77-4
Molecular FormulaC22H14O
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=CC=C5)O
InChIInChI=1S/C22H14O/c23-21-7-3-5-15-9-11-17-12-19-16(13-20(17)22(15)21)10-8-14-4-1-2-6-18(14)19/h1-13,23H
InChIKeySYQAGIAAIJMPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenz(a,h)anthracen-1-ol (CAS 4615-77-4): Baseline Identity for Scientific Procurement


Dibenz(a,h)anthracen-1-ol (CAS 4615-77-4), also named naphtho[1,2-b]phenanthren-1-ol, is a monohydroxylated derivative of the five-ring polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene (DBA) [1]. It belongs to a family of seven regioisomeric phenols of DBA, each formed via microsomal oxidation of the parent hydrocarbon [2]. The compound carries a single phenolic -OH substituent at the 1-position of the fused ring system, which critically impacts its metabolic fate, spectroscopic fingerprint, and biological activity relative to its positional isomers [3].

Why Dibenz(a,h)anthracen-1-ol Cannot Be Substituted by Other DBA Phenols or Generic PAH Metabolites


The seven monohydroxylated isomers of dibenz[a,h]anthracene are not functional equivalents; their biochemical behavior diverges sharply due to the position of the hydroxyl group [1]. The 1-ol sits on a non-K-region terminal benzo ring, leading to a distinct metabolic pathway that proceeds via a 1,2-dihydrodiol to vicinal diol epoxides [2]. In contrast, K-region phenols (e.g., 5-ol or 6-ol) arise from a different oxidation locus and show markedly different DNA-binding propensities [3]. Regioselective glucuronidation rates further discriminate among isomers, with some phenols preferentially induced by 3-methylcholanthrene and others by phenobarbital, meaning that substituting one isomer for another in metabolic, toxicological, or analytical work introduces uncontrolled variability [4].

Quantitative Differentiation Guide for Dibenz(a,h)anthracen-1-ol vs. Closest Analogues


Fractional Microsomal Metabolism: 1,2-Position Attack Ratio vs. 3,4- and 5,6-Positions

Dibenz[a,h]anthracen-1-ol is formed as a primary micosomal oxidation product of DBA at the 1,2-position. Quantitative assessment of metabolic attack ratios shows that the 1,2-position accounts for a 1.7 fraction relative to 1.0 for the 5,6-position, while the predominant 3,4-position dominates at 1.9. This places the 1-ol pathway as a significant but secondary route, directly contrasting with the 4-ol and 5-ol isomers that arise from the more abundant 3,4- and 5,6-positions respectively [1].

PAH metabolism regioselectivity cytochrome P450 microsomal oxidation

Metabolic Fate: Vicinal Diol Epoxide Formation via 1,2-Dihydrodiol vs. Tetrol Epoxide from 3,4-Dihydrodiol

The 1-phenol metabolite uniquely proceeds through a 1,2-dihydrodiol intermediate that is further converted to vicinal diol epoxides (1,4/2,3- and 1,3/2,4-tetrols). In stark contrast, the 3,4-dihydrodiol—the most abundant and mutagenic DBA metabolite—does not form vicinal diol epoxides; instead, it requires a tetrol epoxide mechanism for ultimate reactive species [1]. This mechanistic bifurcation means the 1-ol and its downstream metabolites engage DNA via different chemical intermediates than the primary mutagenic pathway.

PAH metabolic activation diol epoxides DNA adduction carcinogenesis

DNA Adduct Formation: Absence of Detectable Adducts vs. Benzo[a]pyrene and Benz[a]anthracene Phenols

Microsome-mediated DNA binding experiments demonstrate that phenolic metabolites of dibenz[a,h]anthracene, including the 1-ol isomer, do not form detectable hydrocarbon-nucleoside adducts upon further metabolism. This contrasts sharply with the phenols of benzo[a]pyrene, benz[a]anthracene, and chrysene, which readily generate diol-epoxide-like adducts under identical conditions [1]. This class-level observation implies that the 1-ol is a detoxification product rather than a direct genotoxic intermediate, a property not shared by many structurally analogous PAH phenols.

DNA adducts genotoxicity phenolic metabolites carcinogen activation

Regioselective Glucuronidation: Differential Inducibility Among DBA Phenol Isomers

Glucuronidation rates of the seven DBA phenols are not uniform. The 3-hydroxy isomer is markedly inducible by phenobarbital (3- to 8-fold), whereas the majority of planar phenols (which include the 1-ol based on its structural geometry) are preferentially induced by 3-methylcholanthrene (4- to 8-fold) [1]. This differential regulation separates the 1-ol from isomers like 3-hydroxydibenz[a,h]anthracene, which behave as 'Group 2' substrates. The molecular basis lies in the molecular length-to-breadth ratio viewed along the C-O bond axis, which determines enzyme binding site complementarity [1].

UDP-glucuronosyltransferase phase II metabolism isomer selectivity detoxification

Where Dibenz(a,h)anthracen-1-ol Delivers Unique Value: Evidence-Based Application Scenarios


Synthesis of Position-Specific DBA Diol Epoxide Standards for DNA Adduct Analysis

The 1-ol serves as a synthetic entry point to 1,2-dihydrodiol-derived vicinal diol epoxides that are structurally distinct from the 3,4- and 5,6-pathway epoxides. Laboratories developing LC-MS/MS methods for DBA-DNA adduct quantitation require authentic standards of both the 1,2- and 3,4-derived adducts, as the 3,4-dihydrodiol pathway does not generate vicinal diol epoxides [3]. Procuring the 1-ol rather than a generic DBA metabolite is essential for synthesizing the correct analyte standards.

Negative Control Compound for DNA Reactivity Assays Involving PAH Phenols

Unlike benzo[a]pyrene phenols, DBA phenols including the 1-ol do not yield detectable DNA adducts upon microsomal activation [3]. Researchers screening novel PAH derivatives for genotoxicity can employ the 1-ol as a structurally matched, non-DNA-reactive negative control, enabling isogenic comparison without switching the PAH core scaffold.

Probing Regioselectivity of CYP 1A1/1B1 vs. CYP 2B Isoforms Using Structurally Defined Substrates

The 1-ol, predicted to belong to the 'Group 1' planar phenolic substrates preferentially glucuronidated by 3-methylcholanthrene-inducible UGTs, can be contrasted with the 3-ol isomer, which is phenobarbital-inducible (Group 2) [3]. Using the 1-ol alongside the 3-ol allows dissection of the contribution of different UGT isoforms in PAH detoxification without confounding structural variables, as both share the same DBA core.

Environmental Forensic Tracing of DBA Contamination via Hydroxylated Metabolite Profiles

The metabolic attack ratio at the 1,2-position (1.7 vs. a baseline of 1.0 for the 5,6-position) is a characteristic signature of Aroclor 1254-induced microsomal metabolism [3]. Environmental monitoring laboratories can quantify the 1-ol:4-ol or 1-ol:5-ol ratios in biological samples to infer the metabolic capacity of exposed organisms, distinguishing recent exposure from chronic accumulation, provided they use an authenticated standard of the 1-ol rather than a mixed phenol preparation.

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